

# An In-depth Technical Guide to 2-Ethylhexyl Butyrate: Properties, Synthesis, and Characterization

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## Compound of Interest

Compound Name: 2-Ethylhexyl butyrate

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This guide provides a comprehensive technical overview of **2-Ethylhexyl butyrate**, a versatile ester with significant applications across various scientific disciplines. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties, detailed synthesis protocols, and advanced analytical characterization techniques for this compound. The information presented herein is grounded in established scientific principles and supported by authoritative references to ensure accuracy and reliability.

## Introduction: Understanding 2-Ethylhexyl Butyrate

**2-Ethylhexyl butyrate**, also known as butanoic acid, 2-ethylhexyl ester, is an organic compound classified as an ester.[1][2][3] It is a colorless liquid at room temperature and is recognized for its characteristic fruity aroma.[4] This ester is formed from the reaction of butyric acid and 2-ethylhexanol. Its molecular structure, featuring a branched alkyl chain, imparts specific physicochemical properties that make it a valuable component in various industrial and research applications. While traditionally used in the flavor and fragrance industry, its properties also suggest potential utility in material science and pharmaceutical formulations as a plasticizer or solvent.[5]

## Physicochemical Properties

A thorough understanding of the physical and chemical properties of **2-Ethylhexyl butyrate** is fundamental for its effective application and handling. These properties are summarized in the

table below, compiled from various reputable sources.

Property	Value	Source(s)
Molecular Formula	C <sub>12</sub> H <sub>24</sub> O <sub>2</sub>	[1][4][6]
Molecular Weight	200.32 g/mol	[1][3][4][6]
CAS Registry Number	25415-84-3	[1][3][4]
IUPAC Name	2-ethylhexyl butanoate	[1][3]
Synonyms	Butanoic acid, 2-ethylhexyl ester; n-Butyric acid 2-ethylhexyl ester	[1][2][3]
Appearance	Colorless liquid	[4][7]
Boiling Point	231.00 to 232.00 °C @ 760.00 mm Hg (estimated)	[7]
Melting Point	Not available	[4]
Density/Specific Gravity	0.87 g/cm <sup>3</sup>	[4]
Refractive Index	1.43	[4]
Solubility	Insoluble in water; soluble in alcohol.[7][8]	
Vapor Pressure	0.061 mmHg @ 25 °C (estimated)	[7]
Flash Point	201.00 °F (94.00 °C) (estimated)	[7]

## Synthesis of 2-Ethylhexyl Butyrate

The primary method for synthesizing **2-Ethylhexyl butyrate** is through the Fischer esterification of butyric acid with 2-ethylhexanol, typically in the presence of an acid catalyst. Alternatively, enzymatic synthesis offers a greener and more specific route.

## Fischer Esterification: Acid-Catalyzed Synthesis

Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols. The reaction is an equilibrium process, and therefore, specific strategies are employed to drive the reaction towards the product side.

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. To maximize the yield, an excess of one of the reactants (typically the less expensive one, in this case, 2-ethylhexanol) is used, and/or the water produced is removed from the reaction mixture.

### Materials:

- Butyric acid
- 2-Ethylhexanol
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ) or p-toluenesulfonic acid (p-TsOH)
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution (5% w/v)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Organic solvent (e.g., diethyl ether or ethyl acetate) for extraction

### Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine butyric acid and a molar excess (e.g., 1.5 to 2 equivalents) of 2-ethylhexanol.
- Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of the reactants) to the mixture while stirring.

- Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether.
- Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted butyric acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by fractional distillation under reduced pressure to obtain pure **2-Ethylhexyl butyrate**.



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Caption: Fischer Esterification Workflow for **2-Ethylhexyl Butyrate** Synthesis.

## Enzymatic Synthesis

Enzymatic synthesis, utilizing lipases, offers a milder and more selective alternative to chemical catalysis. This method avoids harsh acidic conditions and high temperatures, often leading to higher purity products with fewer byproducts.

Lipases (EC 3.1.1.3) are highly efficient catalysts for esterification in non-aqueous media. Immobilized lipases, such as those from *Candida antarctica* (e.g., Novozym 435), are

particularly advantageous as they can be easily recovered and reused, making the process more cost-effective and sustainable.

#### Materials:

- Butyric acid
- 2-Ethylhexanol
- Immobilized lipase (e.g., Novozym 435)
- Anhydrous organic solvent (e.g., n-hexane or isooctane)
- Molecular sieves (optional, for water removal)

#### Procedure:

- In a temperature-controlled shaker flask, dissolve equimolar amounts of butyric acid and 2-ethylhexanol in an anhydrous organic solvent.
- Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the substrates).
- If desired, add activated molecular sieves to the mixture to adsorb the water produced during the reaction, thereby shifting the equilibrium towards the product.
- Incubate the reaction mixture at a controlled temperature (e.g., 40-60 °C) with constant agitation for 24-72 hours.
- Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.
- Upon completion, separate the immobilized enzyme from the reaction mixture by simple filtration.
- The solvent can be removed under reduced pressure to yield the crude product.
- Further purification, if necessary, can be achieved by vacuum distillation.

## Analytical Characterization

To confirm the identity, purity, and structure of the synthesized **2-Ethylhexyl butyrate**, a combination of spectroscopic and chromatographic techniques is employed.

### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. It provides information on the retention time of the compound, which is characteristic under specific chromatographic conditions, and its mass spectrum, which offers a molecular fingerprint.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (e.g., quadrupole or ion trap).
- Capillary column suitable for nonpolar to moderately polar compounds (e.g., DB-5ms or HP-5ms).

GC Conditions:

- Injector Temperature: 250 °C
- Injection Mode: Split (e.g., 50:1 split ratio)
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Oven Temperature Program:
  - Initial temperature: 50 °C, hold for 2 minutes.
  - Ramp to 250 °C at 10 °C/min.
  - Hold at 250 °C for 5 minutes.
- Transfer Line Temperature: 280 °C

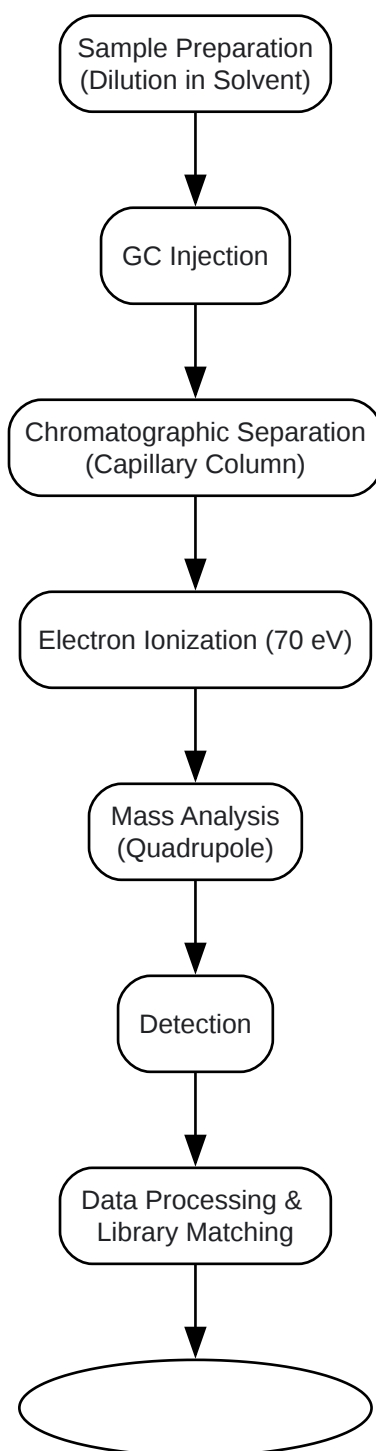
MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV

- Ion Source Temperature: 230 °C
- Mass Range: m/z 40-400

The resulting chromatogram will show a peak at a specific retention time corresponding to **2-Ethylhexyl butyrate**. The mass spectrum of this peak can be compared with a reference spectrum from a database (e.g., NIST). Key fragments to look for include the molecular ion peak (m/z 200) and characteristic fragment ions resulting from the cleavage of the ester bond.

[1]



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Caption: GC-MS Analytical Workflow for **2-Ethylhexyl Butyrate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Instrumentation:

- NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

- Dissolve a small amount of the purified **2-Ethylhexyl butyrate** in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).

Acquisition Parameters:

- $^1\text{H}$  NMR: Standard pulse program, sufficient number of scans for a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR: Proton-decoupled pulse program (e.g., PENDANT or DEPT) to distinguish between CH,  $\text{CH}_2$ , and  $\text{CH}_3$  groups.
- $^1\text{H}$  NMR: The spectrum will show distinct signals corresponding to the different types of protons in the molecule. The integration of these signals will be proportional to the number of protons. The splitting patterns (multiplicity) will provide information about neighboring protons.
- $^{13}\text{C}$  NMR: The spectrum will display a signal for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Instrumentation:

- FTIR spectrometer.

### Sample Preparation:

- A small drop of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

The IR spectrum of **2-Ethylhexyl butyrate** will exhibit characteristic absorption bands:

- C=O stretch (ester): A strong, sharp peak around 1735-1750  $\text{cm}^{-1}$ .
- C-O stretch (ester): A strong peak in the range of 1150-1250  $\text{cm}^{-1}$ .
- C-H stretch (alkane): Multiple peaks in the region of 2850-3000  $\text{cm}^{-1}$ .

## Safety and Handling

**2-Ethylhexyl butyrate** is generally considered to be of low toxicity.<sup>[1]</sup> However, as with any chemical, appropriate safety precautions should be taken.

- Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety glasses.<sup>[9]</sup> Avoid contact with skin and eyes.<sup>[9]</sup>
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.<sup>[9]</sup> Keep away from heat, sparks, and open flames.
- Toxicity: Detailed toxicological data is limited, but it is not classified as a hazardous substance.<sup>[10]</sup> It is readily biodegradable.<sup>[11]</sup>

## Applications in Research and Development

While the primary commercial use of **2-Ethylhexyl butyrate** is in the flavor and fragrance industry, its properties make it a candidate for other applications:

- Plasticizer: The branched alkyl chain and ester functionality suggest its potential use as a non-phthalate plasticizer for polymers, which is an active area of research in material science and for medical devices.
- Solvent: Its relatively low volatility and good solvency for many organic compounds could make it a useful medium for certain chemical reactions or as a component in formulations.

- **Starting Material:** It can serve as a precursor for the synthesis of other more complex molecules in drug discovery and development.

## Conclusion

**2-Ethylhexyl butyrate** is a well-characterized ester with a range of established and potential applications. This guide has provided a detailed overview of its chemical and physical properties, robust protocols for its synthesis via both classical and enzymatic methods, and comprehensive analytical procedures for its characterization. By understanding these fundamental aspects, researchers and professionals in drug development and other scientific fields can effectively utilize and further explore the potential of this versatile compound.

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